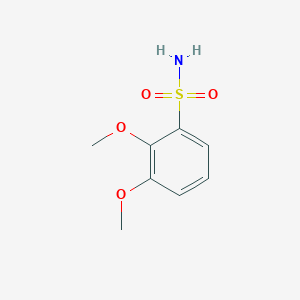
2,3-Dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxybenzene-1-sulfonamide is an organic compound characterized by the presence of two methoxy groups and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,3-dimethoxyaniline. One common method includes the reaction of 2,3-dimethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .
Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides and amines. For instance, the reaction of 2,3-dimethoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions can produce 2,3-dimethoxybenzene-1-sulfonamide .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy groups to form corresponding quinones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated derivatives.
Oxidation: Produces quinones.
Aplicaciones Científicas De Investigación
2,3-Dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its sulfonamide functionality.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxybenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.
Comparación Con Compuestos Similares
- 2,4-Dimethoxybenzene-1-sulfonamide
- 2,5-Dimethoxybenzene-1-sulfonamide
- 2,6-Dimethoxybenzene-1-sulfonamide
Comparison: 2,3-Dimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different electrophilic substitution patterns and enzyme inhibition profiles .
Propiedades
Fórmula molecular |
C8H11NO4S |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
2,3-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-4-3-5-7(8(6)13-2)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
Clave InChI |
GGGHDYNGHFBELC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)S(=O)(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


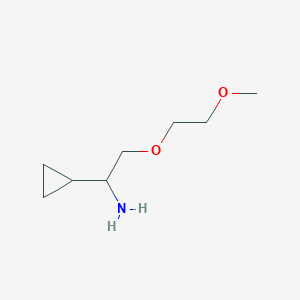
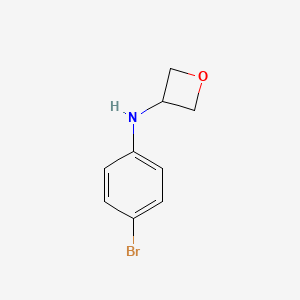

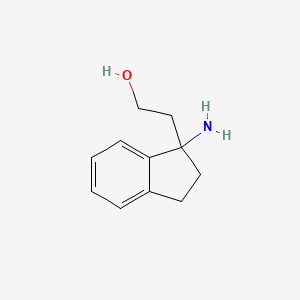
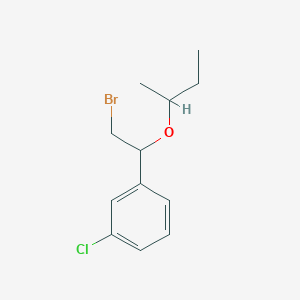


![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)

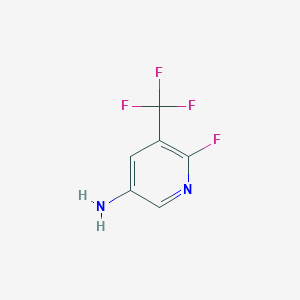
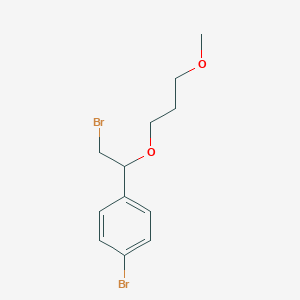
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
